2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide is an organic compound with the molecular formula CHClNO. This compound is notable for its structural features, including a quinoline ring and a carboxamide group, which contribute to its chemical properties and potential applications in medicinal chemistry and pharmaceutical research. It is recognized as an impurity reference standard in various pharmaceutical contexts, particularly related to anesthetics and cardiac drugs .
The compound is classified under heterocyclic compounds due to the presence of the quinoline moiety. It is also categorized as a carboxamide, which is a derivative of carboxylic acids where the hydroxyl group is replaced by an amine. The compound's CAS number is 87864-14-0, indicating its unique identity in chemical databases .
The synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide typically follows these steps:
Industrial production may employ batch or continuous flow reactors to enhance efficiency, alongside purification methods such as recrystallization or chromatography to achieve high purity levels .
The molecular structure of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide can be represented by its SMILES notation: CCN(CC)CCNC(=O)c1cc(Cl)nc2ccccc12
. The structural analysis reveals a complex arrangement with the following characteristics:
This compound can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activities .
The physical properties of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide include:
Chemical properties include:
These properties are crucial for handling and application in laboratory settings .
The applications of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide are diverse:
Its unique combination of structural features makes it valuable for various research and industrial applications .
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2